

Application Note: High-Sensitivity Extraction of Aflatoxin B1 from Complex Food Matrices

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Compound of Interest

Compound Name: Mytoxin B

Cat. No.: B15062626

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the extraction, purification, and quantification of Aflatoxin B1 (AFB1), a potent mycotoxin, from complex food matrices such as grains and nuts. The methodology leverages the high specificity of immunoaffinity column (IAC) chromatography for sample cleanup, followed by sensitive detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This robust method ensures high recovery rates and low limits of detection, making it suitable for regulatory compliance, food safety monitoring, and research applications.

Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that contaminate a wide range of agricultural commodities.[1] Aflatoxin B1 (AFB1), primarily produced by *Aspergillus flavus* and *Aspergillus parasiticus*, is one of the most potent naturally occurring carcinogens known.[2] [3] Its presence in staple foods like corn, peanuts, and cereals poses a significant risk to human and animal health.[3][4] Regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for AFB1 in food and feed products.[3]

Accurate quantification of AFB1 in complex matrices is challenging due to low concentration levels and the presence of interfering compounds. This protocol details a highly selective and sensitive method employing immunoaffinity columns (IACs) for sample cleanup.[5][6] IACs utilize monoclonal antibodies covalently bound to a solid support to capture the target analyte (AFB1) with high specificity, while allowing matrix components to be washed away.[1][7] The

purified AFB1 is then eluted and quantified by LC-MS/MS, providing excellent sensitivity and confirmatory analysis.[2]

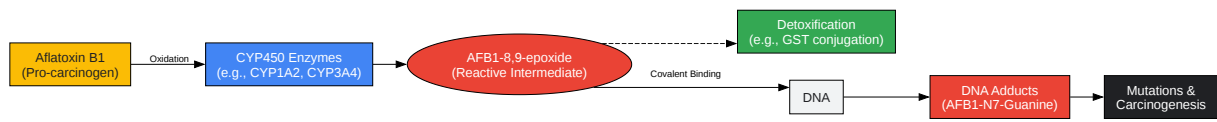
Principle of the Method

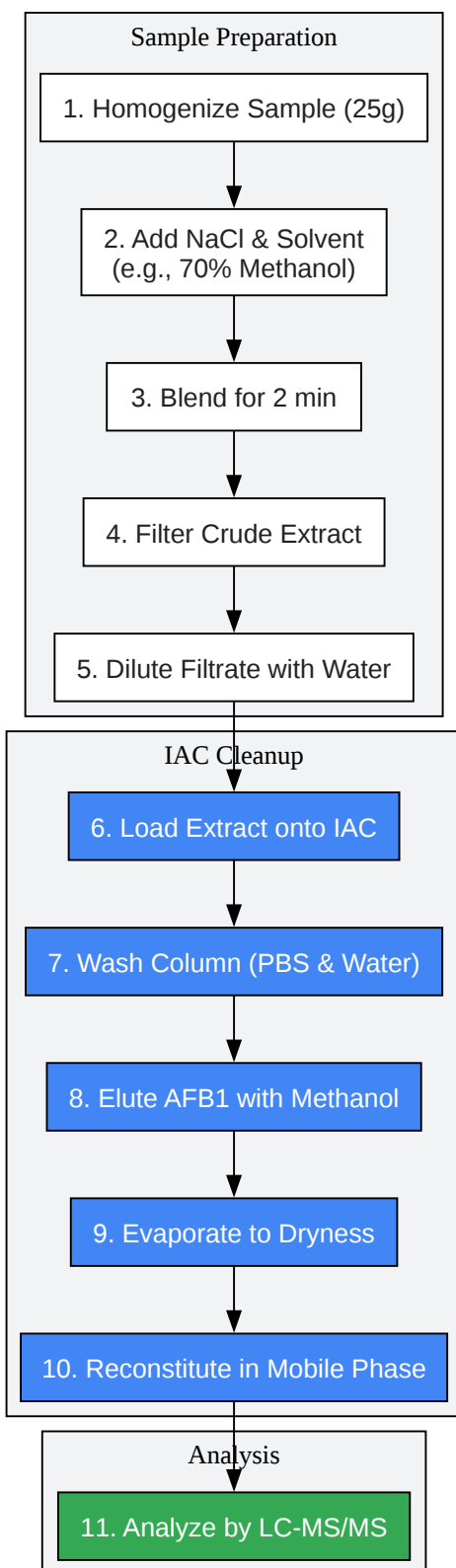
The overall workflow involves three main stages: extraction, cleanup, and analysis.

- **Extraction:** The sample is homogenized and AFB1 is extracted into a solvent mixture, typically methanol/water or acetonitrile/water, which efficiently solubilizes the toxin from the matrix.[8][9]
- **Cleanup:** The crude extract is filtered, diluted, and passed through an immunoaffinity column. Specific antibodies within the column bind to AFB1.[6] Impurities are washed from the column, after which a pure solvent (e.g., methanol) is used to disrupt the antibody-antigen binding and elute the purified AFB1.[5][7]
- **Analysis:** The purified extract is analyzed by LC-MS/MS. The method is set up for Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity for AFB1 detection and quantification.[2][10]

Bioactivation Pathway of Aflatoxin B1

Aflatoxin B1 itself is not the ultimate carcinogen; it requires metabolic activation to exert its genotoxic effects. This bioactivation primarily occurs in the liver, catalyzed by cytochrome P450 (CYP450) enzymes (mainly CYP1A2 and CYP3A4).[11][12] These enzymes oxidize AFB1 to the highly reactive Aflatoxin B1-8,9-epoxide.[11][13][14] This epoxide is an electrophilic intermediate that can covalently bind to nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine residues in DNA, forming DNA adducts (e.g., AFB1-N7-Gua).[11] These adducts can induce G to T transversion mutations, leading to disruptions in tumor suppressor genes like p53 and initiating hepatocellular carcinoma.[11]





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